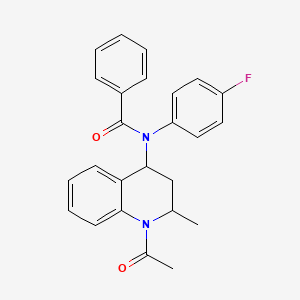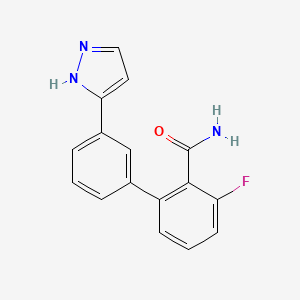![molecular formula C25H19N3O2 B5102772 2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B5102772.png)
2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole and a quinazolinone moiety, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one typically involves the condensation of 1,5-dimethyl-2-oxoindole-3-carbaldehyde with 3-phenylquinazolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or quinazolinone moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, inflammation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-(4-methoxyphenyl)quinazolin-4-one: This compound has a similar structure but with a methoxy group on the phenyl ring, which may alter its biological activity and chemical properties.
2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-(4-chlorophenyl)quinazolin-4-one:
Uniqueness
The uniqueness of 2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one lies in its specific combination of the indole and quinazolinone moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic development.
Eigenschaften
IUPAC Name |
2-[(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-12-13-22-19(14-16)20(24(29)27(22)2)15-23-26-21-11-7-6-10-18(21)25(30)28(23)17-8-4-3-5-9-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLVOBPOQINZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)
![(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102709.png)

![ethyl 4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5102716.png)
![1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5102723.png)
![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
![(5E)-1-(furan-2-ylmethyl)-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5102737.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102756.png)
![4-{2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B5102761.png)
![3-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B5102766.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5102767.png)
![2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid](/img/structure/B5102775.png)

